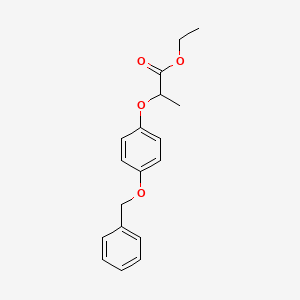

Ethyl 2-(4-benzyloxyphenoxy)propionate

Vue d'ensemble

Description

Ethyl 2-(4-benzyloxyphenoxy)propionate is a compound with the molecular formula C18H20O4 . It has a molecular weight of 300.35 . It is an ester compound.

Synthesis Analysis

The synthesis of similar compounds involves the use of benzenediol and ethyl lactate as raw materials . The diether is prevented from generating through monohydroxy protection, and the desired compound is prepared through hydroxyl deprotection and hydrolysis . This synthesis method has the advantages of mild condition, short reaction time, simple post-treatment, high yield, and low production cost .Molecular Structure Analysis

The InChI code for Ethyl 2-(4-benzyloxyphenoxy)propionate is1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-(4-benzyloxyphenoxy)propionate has a predicted boiling point of 417.9±25.0 °C and a predicted density of 1.120±0.06 g/cm3 . It is a solid in physical form .Applications De Recherche Scientifique

- Researchers have explored EBOP-based nanoparticles and micelles for targeted drug delivery . These systems can selectively release drugs at specific sites, minimizing side effects.

- For instance, EBOP-modified polyurethane coatings exhibit enhanced scratch resistance and hydrophobicity, making them suitable for protective coatings .

- Researchers have explored EBOP-based copolymers for bone tissue engineering, promoting cell adhesion and growth .

Biomedical Polymers and Drug Delivery

Polymer Coatings and Surface Modification

Biocompatible Materials for Tissue Engineering

Chiral Synthesis and Asymmetric Catalysis

Propriétés

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYBAPDSOHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-benzyloxyphenoxy)propionate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)

![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)

![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)

![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)

![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2780276.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2780277.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)